

Spectroscopic Data of **cis-1,2-Diaminocyclohexane**: A Technical Guide

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Compound of Interest

Compound Name: **cis-1,2-Diaminocyclohexane**

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **cis-1,2-diaminocyclohexane**. The information is presented to support research, development, and quality control activities where this compound is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of molecules. For **cis-1,2-diaminocyclohexane**, both ^1H and ^{13}C NMR provide characteristic signals corresponding to the different hydrogen and carbon atoms in the molecule.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **cis-1,2-diaminocyclohexane** in deuterated chloroform (CDCl_3) exhibits distinct signals for the methine protons (CH-NH_2), the axial and equatorial protons of the cyclohexane ring, and the amine protons (NH_2). Due to the complexity of the overlapping signals for the cyclohexane ring protons, a definitive assignment of chemical shifts and coupling constants from available literature is challenging. However, general regions for these proton signals can be identified.

Table 1: ^1H NMR Spectral Data Summary for **cis-1,2-Diaminocyclohexane**

Proton Assignment	Chemical Shift (δ) ppm (approx.)	Multiplicity	Integration
-NH ₂	1.3 - 1.7	Broad Singlet	4H
-CH-NH ₂ (methine)	2.5 - 2.8	Multiplet	2H
Cyclohexane Ring Protons	1.0 - 1.9	Multiplet	8H

Note: The chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of **cis-1,2-diaminocyclohexane** provides a clearer picture of the carbon framework. Due to the cis-conformation, the molecule possesses a plane of symmetry, resulting in fewer unique carbon signals than the number of carbon atoms.

Table 2: ¹³C NMR Spectral Data Summary for **cis-1,2-Diaminocyclohexane**

Carbon Assignment	Chemical Shift (δ) ppm
C1, C2 (CH-NH ₂)	~ 52
C3, C6	~ 30
C4, C5	~ 25

Note: These are approximate chemical shift values. The exact values can be influenced by the experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **cis-1,2-diaminocyclohexane** shows characteristic absorption bands for N-H and C-H bonds.

FT-IR Spectral Data

The FT-IR spectrum, typically acquired using an Attenuated Total Reflectance (ATR) accessory for a neat liquid sample, displays key vibrational modes.

Table 3: FT-IR Peak Table for **cis-1,2-Diaminocyclohexane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3250	Strong, Broad	N-H stretch (primary amine)
2920 - 2850	Strong	C-H stretch (aliphatic)
1590 - 1560	Medium	N-H bend (scissoring)
1450 - 1440	Medium	C-H bend (scissoring)
~850	Medium-Weak	N-H wag

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of spectroscopic data.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of diamines like **cis-1,2-diaminocyclohexane** is as follows:

- Sample Preparation: A solution of the analyte is prepared by dissolving approximately 10-20 mg of **cis-1,2-diaminocyclohexane** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). A common practice is to use a solvent that contains a known reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
- Instrumentation: The spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker AM-270 or equivalent.[\[1\]](#)
- ¹H NMR Acquisition:
 - A standard one-pulse sequence is used.
 - The spectral width is set to encompass all proton signals (e.g., 0-12 ppm).

- A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is typically employed to simplify the spectrum.
 - The spectral width is set to cover the expected range for carbon signals (e.g., 0-220 ppm).
 - A larger number of scans is usually required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

ATR-FTIR Spectroscopy Protocol

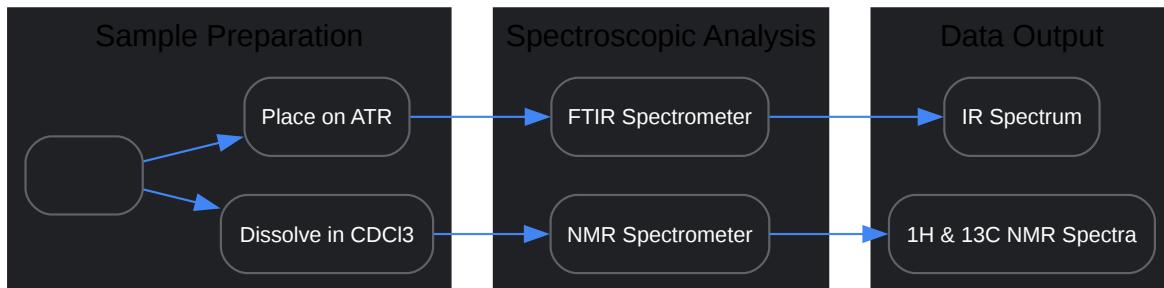
For liquid amines, Attenuated Total Reflectance (ATR) is a convenient and common technique.

- Sample Preparation: As a liquid, **cis-1,2-diaminocyclohexane** can be analyzed neat. A single drop of the sample is sufficient.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - A drop of the sample is placed onto the ATR crystal, ensuring complete coverage.
 - The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for the spectroscopic analysis of **cis-1,2-diaminocyclohexane**.

Caption: Molecular structure of **cis-1,2-Diaminocyclohexane**.



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Caption: Conceptual workflow for NMR and IR spectroscopic analysis.

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References

- 1. rsc.org [rsc.org]
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